molecular formula C8H10O2 B15249164 1-(4-Methylfuran-2-yl)propan-1-one

1-(4-Methylfuran-2-yl)propan-1-one

Katalognummer: B15249164
Molekulargewicht: 138.16 g/mol
InChI-Schlüssel: YUQJMYLEYQSEEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylfuran-2-yl)propan-1-one is an organic compound with a furan ring substituted by a methyl group at the 4-position and a propanone group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Methylfuran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylfuran with propanone in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methylfuran-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylfuran-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a subject of study in medicinal chemistry.

    Industry: Used in the production of fine chemicals, fragrances, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(4-Methylfuran-2-yl)propan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The furan ring and ketone group play crucial roles in its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Furan-2-yl)propan-1-one: Similar structure but lacks the methyl group at the 4-position.

    1-(4-Methylfuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

Uniqueness

1-(4-Methylfuran-2-yl)propan-1-one is unique due to the presence of both a furan ring and a propanone group, which confer distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C8H10O2

Molekulargewicht

138.16 g/mol

IUPAC-Name

1-(4-methylfuran-2-yl)propan-1-one

InChI

InChI=1S/C8H10O2/c1-3-7(9)8-4-6(2)5-10-8/h4-5H,3H2,1-2H3

InChI-Schlüssel

YUQJMYLEYQSEEG-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=CO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.